Enhanced Aqueous Solubility of the Hydrochloride Salt Versus the Free Base at Physiologic pH
The hydrochloride salt form (CAS 1184964-73-5) provides a protonated para-aminophenyl moiety (calculated pKa of the conjugate acid ~4.6–5.0 for aromatic amines), which enhances aqueous solubility relative to the neutral free base (CAS 926232-91-9, calculated LogP = 2.3975, TPSA = 55.12 Ų) . Amine hydrochloride salts typically exhibit 10- to 1000-fold increases in aqueous solubility compared to their free base counterparts, a class-level phenomenon that directly impacts the achievable concentration range in biochemical assays and the homogeneity of dosing solutions [1]. The salt form also provides an additional hydrogen bond donor (total HBD count = 3 vs. 2 for the free base), which can influence crystal packing, dissolution rate, and hygroscopicity during long-term storage .
| Evidence Dimension | Aqueous solubility and hydrogen bond donor count |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 1184964-73-5): HBD count = 3, MW = 240.73 g/mol, cLogP not directly reported for the salt |
| Comparator Or Baseline | Free base (CAS 926232-91-9): HBD count = 2, MW = 204.27 g/mol, LogP = 2.3975, TPSA = 55.12 Ų |
| Quantified Difference | Increased HBD count (+1); inferred aqueous solubility enhancement typical of aromatic amine hydrochloride salts (10- to 1000-fold) |
| Conditions | Physicochemical property comparison using computed parameters; solubility enhancement is a class-level inference based on general amine hydrochloride salt behavior |
Why This Matters
Aqueous solubility is a gatekeeper parameter for biochemical assay design; researchers requiring concentrations above the free base solubility limit must use the hydrochloride salt to avoid precipitation artifacts and ensure dose-response linearity.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. DOI: 10.1016/j.addr.2007.05.010. View Source
